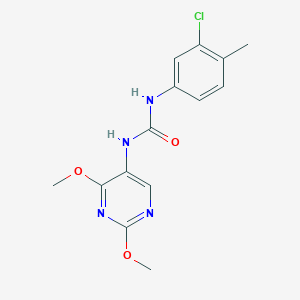
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea, also known as CDU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CDU is a urea-based compound that has been synthesized using various methods and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Dimerization
One significant application of this compound is in the study of molecular interactions, specifically dimerization via hydrogen bonding. Beijer et al. (1998) reported on the strong dimerization capabilities of ureidopyrimidones, which are structurally similar to the queried compound, through quadruple hydrogen bonding. This property is essential in supramolecular chemistry for building complex molecular structures with high specificity and stability (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Herbicidal Activity
Another area of research application is in the development of new herbicides. Babczinski et al. (1995) explored the structure-activity relationships of substituted phenyltetrahydropyrimidinones (akin to the queried compound), which act as preemergence herbicides inhibiting carotenoid biosynthesis. This research highlighted the importance of specific structural features for herbicidal activity and provided insights into designing more effective agrochemicals (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).
Synthetic Methodologies
Research on synthetic methodologies involving the compound or its analogs has led to the development of novel chemical entities. Bonacorso et al. (2003) reported the synthesis of a new series of pyrimidinones, showcasing the versatility of reactions involving urea derivatives and their potential applications in creating compounds with varied biological activities (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
Supramolecular Chemistry
The ureidopyrimidinone functionality, as found in the compound of interest, is a valuable building block in supramolecular chemistry. Its ability to form stable, self-complementary quadruple hydrogen bonds enables the construction of sophisticated molecular assemblies. These assemblies have potential applications in nanotechnology, drug delivery systems, and the development of new materials with customized properties.
Anticancer Research
In the field of medicinal chemistry, derivatives of urea, similar in structure to the queried compound, have been synthesized and evaluated for their anticancer properties. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, assessing their antiproliferative activity against various cancer cell lines. This research opens avenues for the development of new anticancer agents, highlighting the potential of urea derivatives in therapeutic applications (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-8-4-5-9(6-10(8)15)17-13(20)18-11-7-16-14(22-3)19-12(11)21-2/h4-7H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQMIXQYBJUAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Cyclopentyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576223.png)
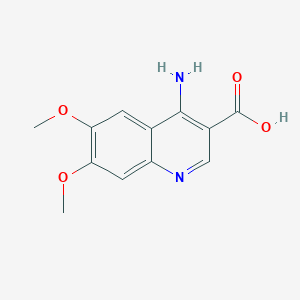

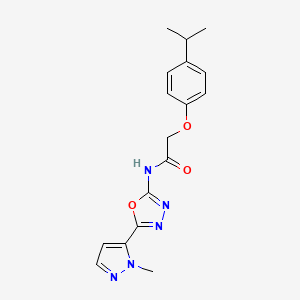
![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)
![8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2576231.png)
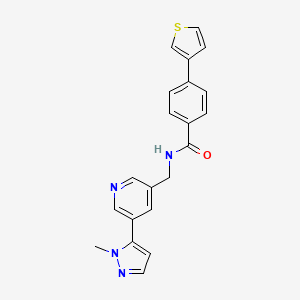
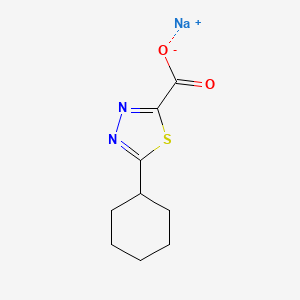
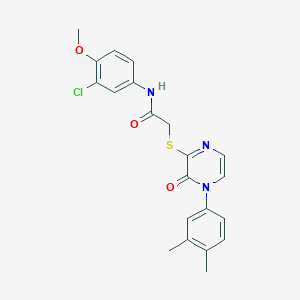

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2576242.png)

